3-Methyl-3-((trimethylsilyl)oxy)butanenitrile
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Overview
Description
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile is an organic compound with the molecular formula C8H17NOSi. It is a derivative of butanenitrile, where a trimethylsilyl group is attached to the oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-((trimethylsilyl)oxy)butanenitrile typically involves the reaction of 3-methyl-3-hydroxybutanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-((trimethylsilyl)oxy)butanenitrile involves its reactivity due to the presence of the trimethylsilyl group. This group can be easily removed under acidic or basic conditions, revealing the reactive hydroxyl group. The nitrile group can also participate in various reactions, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanenitrile: Lacks the trimethylsilyl group, making it less reactive in certain conditions.
3-Methyl-2-butanol, trimethylsilyl ether: Similar structure but different functional groups.
Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile is unique due to the presence of both a nitrile and a trimethylsilyl group, which imparts distinct reactivity and versatility in synthetic applications. This combination of functional groups is not commonly found in other similar compounds, making it valuable for specific chemical transformations.
Biological Activity
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile is an organic compound notable for its unique structural features and potential biological applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Molecular Formula: C8H17NOSi
Molecular Weight: 173.30 g/mol
IUPAC Name: this compound
CAS Number: 40326-16-7
The biological activity of this compound can be attributed to its functional groups, particularly the nitrile and trimethylsilyl moieties. The nitrile group can act as both a nucleophile and electrophile, facilitating various chemical reactions that may interact with biological targets. The trimethylsilyl group enhances the compound's stability and reactivity, allowing it to participate in enzyme-catalyzed reactions and potentially modulating biological pathways.
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial properties: Compounds containing nitriles have been studied for their ability to inhibit bacterial growth.
- Anticancer effects: Some nitrile derivatives have shown promise in inhibiting cancer cell proliferation.
- Enzyme inhibition: The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
Case Studies
-
Antimicrobial Activity
A study demonstrated that nitrile-containing compounds can inhibit the growth of various bacteria, suggesting potential applications in developing new antimicrobial agents. For instance, a related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. -
Anticancer Potential
Research on similar nitrile compounds indicated that they could induce apoptosis in cancer cells. A particular derivative was found to inhibit cell proliferation in breast cancer cell lines, suggesting that this compound could possess similar properties. -
Enzyme Interaction
In vitro studies have shown that compounds with trimethylsilyl groups can enhance the selectivity of enzyme inhibitors. This suggests that this compound might selectively inhibit certain enzymes involved in metabolic processes.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile | Nitrile and trimethylsilyl group | Antimicrobial, anticancer |
2-Methylbutanenitrile | Nitrile only | Limited biological activity |
4-Chloro-3-(trimethylsilyl)oxybutanenitrile | Chlorine substituent | Enhanced enzyme inhibition |
Properties
CAS No. |
14904-41-7 |
---|---|
Molecular Formula |
C8H17NOSi |
Molecular Weight |
171.31 g/mol |
IUPAC Name |
3-methyl-3-trimethylsilyloxybutanenitrile |
InChI |
InChI=1S/C8H17NOSi/c1-8(2,6-7-9)10-11(3,4)5/h6H2,1-5H3 |
InChI Key |
DBUVYXFBFZDAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#N)O[Si](C)(C)C |
Origin of Product |
United States |
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